N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
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Overview
Description
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Propanamide Group: The final step involves the reaction of the oxadiazole-thiophene intermediate with a propanoyl chloride or propanoic acid derivative to form the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The propanamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted amides or thioethers.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used as a probe to study biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxadiazole ring can form hydrogen bonds with amino acid residues, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is unique due to the presence of the thiophene ring, which can enhance its electronic properties and biological activity compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-11-4-6-12(7-5-11)22-10-8-14(20)17-16-19-18-15(21-16)13-3-2-9-23-13/h2-7,9H,8,10H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXRVARSWVHHLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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